1-Ethoxycyclopentane-1-carbonyl chloride

Catalog No.
S14509070
CAS No.
73555-15-4
M.F
C8H13ClO2
M. Wt
176.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxycyclopentane-1-carbonyl chloride

CAS Number

73555-15-4

Product Name

1-Ethoxycyclopentane-1-carbonyl chloride

IUPAC Name

1-ethoxycyclopentane-1-carbonyl chloride

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

InChI

InChI=1S/C8H13ClO2/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3

InChI Key

YBLNYVRJYNUSQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC1)C(=O)Cl

1-Ethoxycyclopentane-1-carbonyl chloride is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with an ethoxy group and a carbonyl chloride functional group. This compound can be represented by the chemical formula C8H13ClO2C_8H_{13}ClO_2. The presence of both the ethoxy and carbonyl chloride functionalities contributes to its reactivity and potential applications in organic synthesis.

Due to the reactivity of the carbonyl chloride group. Common reactions include:

  • Substitution Reactions: The chlorine atom in the carbonyl chloride can be substituted by nucleophiles such as alcohols, amines, or thiols, leading to the formation of esters, amides, or thioesters.
  • Hydrolysis: In the presence of water, 1-ethoxycyclopentane-1-carbonyl chloride can hydrolyze to yield 1-ethoxycyclopentane-1-carboxylic acid and hydrochloric acid.
  • Reduction: The carbonyl chloride can be reduced to form 1-ethoxycyclopentane-1-methanol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The synthesis of 1-ethoxycyclopentane-1-carbonyl chloride can be achieved through several methods:

  • Halogenation of Ethoxycyclopentanecarboxylic Acid: The carboxylic acid group of ethoxycyclopentanecarboxylic acid can be converted to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.
  • Oxidation of Ethoxycyclopentanemethanol: The hydroxyl group of ethoxycyclopentanemethanol can be oxidized to a carbonyl chloride using oxidizing agents like phosphorus pentachloride.

These methods allow for the efficient production of 1-ethoxycyclopentane-1-carbonyl chloride in both laboratory and industrial settings.

1-Ethoxycyclopentane-1-carbonyl chloride serves as a valuable intermediate in organic synthesis. Its applications include:

  • Synthesis of Esters and Amides: Due to its reactivity with nucleophiles, it is commonly used to synthesize various esters and amides that may have pharmaceutical or industrial significance.
  • Building Block for Complex Molecules: It can act as a precursor for more complex organic compounds in medicinal chemistry and materials science.

Interaction studies involving 1-ethoxycyclopentane-1-carbonyl chloride primarily focus on its reactivity with nucleophiles. These studies are crucial for understanding how this compound can be utilized in various synthetic pathways and its potential interactions with biological systems. Investigating its behavior in different solvents and conditions can provide insights into optimizing reaction conditions for desired products.

Several compounds share structural similarities with 1-ethoxycyclopentane-1-carbonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Methylcyclopentane-1-carbonyl chlorideContains a methyl group instead of an ethoxy groupIncreased steric hindrance compared to ethoxy variant
Cyclopentanecarbonyl chlorideLacks substituents on the cyclopentane ringSimpler structure; less reactive due to lack of substituents
1-Ethoxycyclohexane-1-carbonyl chlorideContains a hexane ring instead of cyclopentaneLarger ring structure affects stability and reactivity

The uniqueness of 1-ethoxycyclopentane-1-carbonyl chloride lies in its specific combination of an ethoxy group with a cyclopentane framework, resulting in distinct reactivity patterns that differentiate it from these analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

176.0604073 g/mol

Monoisotopic Mass

176.0604073 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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